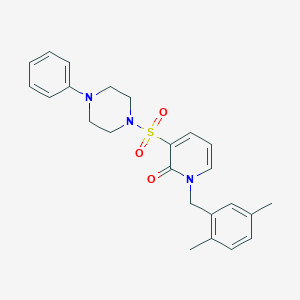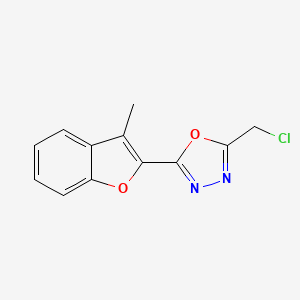
5-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)pyrimidin-2-amine , also known by its chemical structure ClC6H3(OCH3)CONHCH2C6H4SO2NH2, is an organic compound. It serves as an intermediate in the synthesis of glyburide, a medication used to manage type 2 diabetes . The compound’s molecular weight is approximately 368.84 g/mol .
Molecular Structure Analysis
The molecular formula of This compound suggests a pyrimidine core with additional functional groups. The chlorine atom, methoxy group, and thiophene moiety contribute to its overall structure. For a visual representation, refer to the 2D or 3D molecular diagrams available in scientific databases .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it likely participates in reactions typical of pyrimidines. These could include nucleophilic substitutions, condensations, or cyclizations. Investigating its reactivity and behavior under various conditions would provide valuable insights .
Physical and Chemical Properties Analysis
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-chloro-N-(2-methoxy-2-thiophen-3-ylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-16-10(8-2-3-17-7-8)6-15-11-13-4-9(12)5-14-11/h2-5,7,10H,6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINDJCRXLBGNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=C(C=N1)Cl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B2662623.png)


![2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2662627.png)

![{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone](/img/structure/B2662630.png)
![4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2662633.png)


![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide](/img/structure/B2662640.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2662645.png)
